

A Spectroscopic Comparison of Dicyclohexyl Ketone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | Dicyclohexyl ketone | |
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This guide provides a detailed spectroscopic comparison of **dicyclohexyl ketone** and its related derivatives. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide summarizes key spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate compound identification and characterization.

Spectroscopic Data Summary

The following tables present a quantitative comparison of the spectroscopic features of **dicyclohexyl ketone** and the related compound, cyclohexanone.

Table 1: Infrared (IR) Spectroscopy Data

| Compound | Key Absorption Bands (cm ⁻¹) | Vibrational Mode |
|---------------------|---|-------------------------|
| Dicyclohexyl Ketone | ~1715 | C=O Stretch (Ketone) |
| 2850-2950 | C-H Stretch | |
| Cyclohexanone | 1715 | C=O Stretch (Ketone)[1] |
| 2850-2950 | C-H Stretch[1] | |
| 1450 | C-H Bend[1] | |



Table 2: 13C NMR Spectroscopy Data

| Compound | Chemical Shift (δ) ppm | Carbon Environment |
|---------------------|-----------------------------|--------------------|
| Dicyclohexyl Ketone | ~215 | C=O (Ketone) |
| ~52 | α-Carbon (CH) | |
| ~25-30 | Cyclohexyl Ring Carbons | _ |
| Cyclohexanone | ~208 | C=O (Ketone)[1] |
| ~42 | α-Carbon (CH ₂) | |
| ~27 | β-Carbon (CH ₂) | _ |
| ~25 | y-Carbon (CH ₂) | |

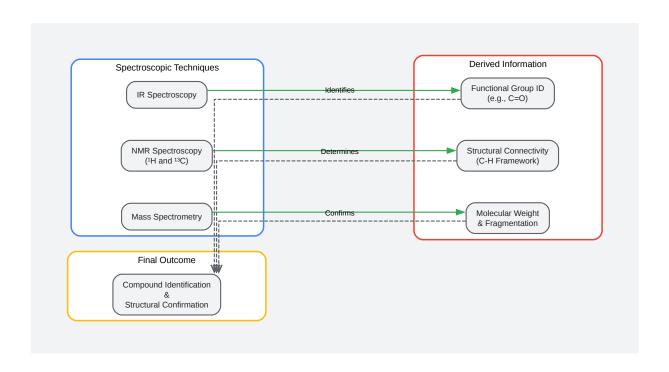
Table 3: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (M+) m/z | Key Fragment Ions m/z |
|---------------------|------------------------|-----------------------|
| Dicyclohexyl Ketone | 194 | 111, 83[2] |
| Cyclohexanone | 98 | 83, 69, 55, 42 |

Experimental Workflow and Data Interpretation

The characterization of **dicyclohexyl ketone** and its derivatives follows a logical spectroscopic workflow. This process begins with IR spectroscopy to identify key functional groups, followed by NMR for detailed structural elucidation, and finally, MS to confirm molecular weight and fragmentation patterns.





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References

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- To cite this document: BenchChem. [A Spectroscopic Comparison of Dicyclohexyl Ketone and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670488#spectroscopic-comparison-of-dicyclohexyl-ketone-and-its-derivatives]



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